molecular formula C3H5BrN4 B2683338 5-(2-BroMo ethyl)-1H-tetrazole CAS No. 82049-79-4

5-(2-BroMo ethyl)-1H-tetrazole

Cat. No.: B2683338
CAS No.: 82049-79-4
M. Wt: 177.005
InChI Key: IUORGRIVAYGYGM-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-1H-tetrazole typically involves the reaction of 5-substituted tetrazoles with bromoethyl reagents. One common method is the nucleophilic substitution reaction where 5-substituted tetrazole reacts with 2-bromoethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(2-Bromoethyl)-1H-tetrazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 5-(2-aminoethyl)-1H-tetrazole, 5-(2-thioethyl)-1H-tetrazole, etc.

    Cyclization Products: Fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

5-(2-Bromoethyl)-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as energetic materials and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-1H-tetrazole depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloroethyl)-1H-tetrazole
  • 5-(2-Iodoethyl)-1H-tetrazole
  • 5-(2-Fluoroethyl)-1H-tetrazole

Uniqueness

5-(2-Bromoethyl)-1H-tetrazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromo group is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronic properties of the bromo group can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

5-(2-bromoethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUORGRIVAYGYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82049-79-4
Record name 5-(2-bromoethyl)-1H-tetrazole
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